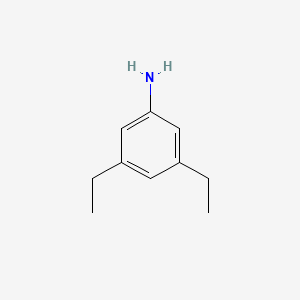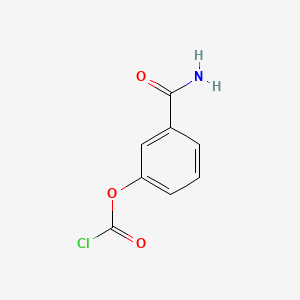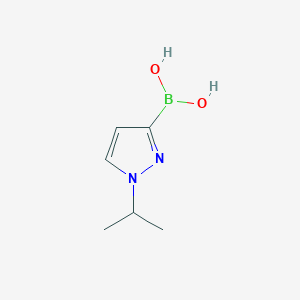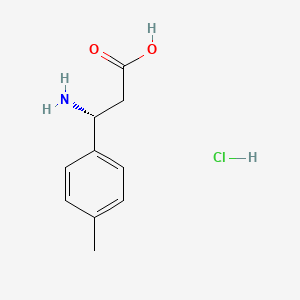
(3R)-3-amino-3-(4-methylphenyl)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a carboxylic acid group, and a 4-methylphenyl group attached to the central carbon atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and a suitable amino acid precursor.
Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with the amino acid precursor in the presence of a catalyst to form an intermediate compound.
Hydrogenation: The intermediate compound is then subjected to hydrogenation under specific conditions to reduce any double bonds and form the desired (3R)-3-amino-3-(4-methylphenyl)propanoic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 3-amino-3-(4-methylphenyl)propanol.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission.
Pathways: The compound can modulate signaling pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-amino-3-phenylpropanoic acid hydrochloride: Lacks the 4-methyl group, resulting in different chemical properties.
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride: Contains a chlorine atom instead of a methyl group, affecting its reactivity and applications.
Uniqueness
(3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride is unique due to the presence of the 4-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(4-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-2-4-8(5-3-7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |
Clave InChI |
SQPNACGMOVSDJF-SBSPUUFOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


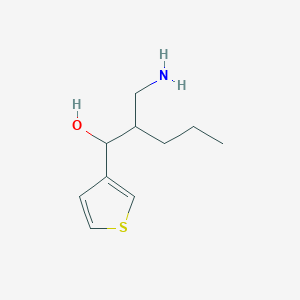


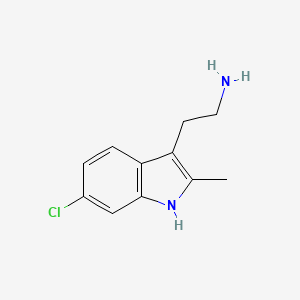
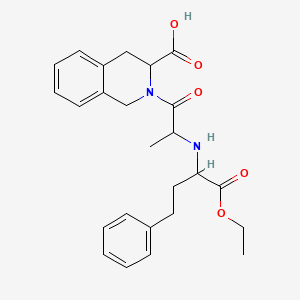
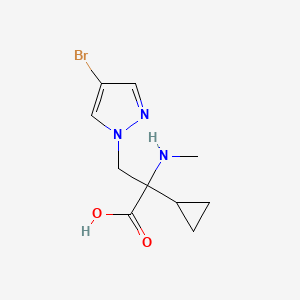
![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
